![molecular formula C14H14FNO2S B145203 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-75-9](/img/structure/B145203.png)
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as EFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 3 (EAAT3). By inhibiting EAAT3, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. In cancer cells, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Effets Biochimiques Et Physiologiques
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid inhibits the uptake of glutamate by EAAT3, leading to increased extracellular glutamate levels. Physiologically, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to induce neuronal damage and cell death in vitro, as well as inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is its specificity for EAAT3, which allows for the selective inhibition of this transporter without affecting other glutamate transporters. However, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has poor solubility in water, which can make it difficult to work with in some assays.
Orientations Futures
There are several potential future directions for research on 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of novel 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid as a tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. Finally, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may have potential applications in the development of novel cancer therapies targeting glutamate transporters.
Méthodes De Synthèse
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid is synthesized through a multistep process involving the reaction of 5-ethylthiazole-2-carboxylic acid with 3-fluoro-4-nitrophenylacetic acid, followed by reduction and subsequent acidification. This method yields a white crystalline powder with a melting point of 125-128°C.
Applications De Recherche Scientifique
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied extensively for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been found to be a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating synaptic transmission and excitotoxicity. In cancer research, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been used as a lead compound for the development of novel drugs targeting glutamate transporters.
Propriétés
Numéro CAS |
138568-75-9 |
|---|---|
Nom du produit |
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Formule moléculaire |
C14H14FNO2S |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
2-[4-(5-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-16-13(19-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clé InChI |
HQAZLURUNXFHKX-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canonique |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





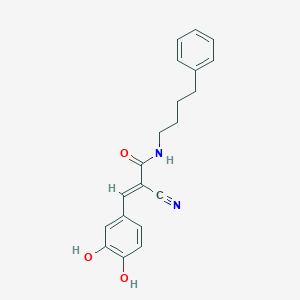
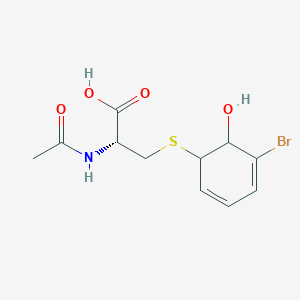

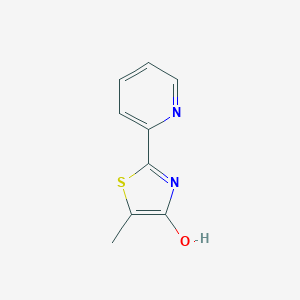
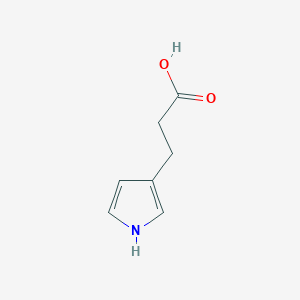
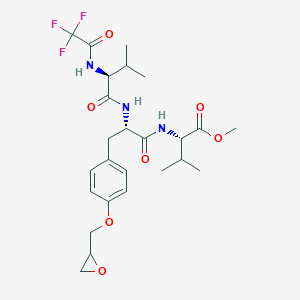
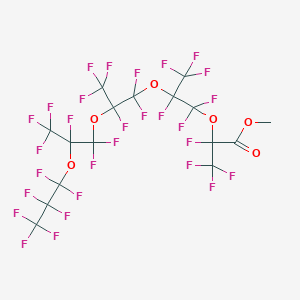
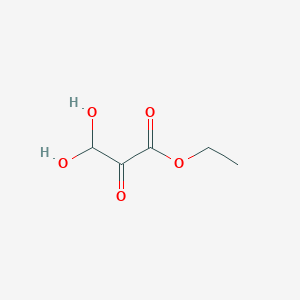
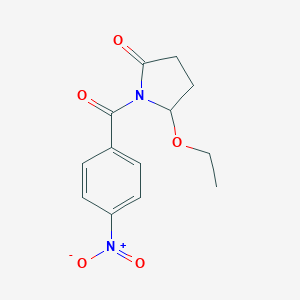
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)